molecular formula C6H7BrN2 B599377 1-allyl-4-bromo-1H-pyrazole CAS No. 13369-72-7

1-allyl-4-bromo-1H-pyrazole

Cat. No.: B599377
CAS No.: 13369-72-7
M. Wt: 187.04
InChI Key: KMMQAURXVMBQLW-UHFFFAOYSA-N
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Description

1-Allyl-4-bromo-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of both an allyl group and a bromine atom in the structure of this compound makes it a valuable intermediate for the synthesis of more complex molecules.

Biochemical Analysis

Biochemical Properties

1-allyl-4-bromo-1H-pyrazole is reported to inhibit the oxidative phosphorylation, the ATP -32 P exchange reaction, and energy dependent and independent calcium uptake . It may interact with various enzymes and proteins, influencing their function and the overall biochemical reactions within the cell .

Cellular Effects

The effects of this compound on cells are largely dependent on its interactions with various biomolecules. It is reported to inhibit the oxidative phosphorylation, which could have significant effects on cellular metabolism

Molecular Mechanism

The exact molecular mechanism of action of this compound is not fully understood. It is known to inhibit oxidative phosphorylation, which suggests that it may interact with enzymes involved in this process

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-4-bromo-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of 4-bromo-1H-pyrazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-4-bromo-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols and bases such as sodium hydride or potassium carbonate.

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Epoxides or other oxidized derivatives.

    Reduction Products: Saturated pyrazole derivatives.

    Coupling Products: Biaryl compounds.

Comparison with Similar Compounds

Uniqueness: 1-Allyl-4-bromo-1H-pyrazole is unique due to the presence of both an allyl group and a bromine atom, which provides a balance of reactivity and stability. This makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse applications.

Properties

IUPAC Name

4-bromo-1-prop-2-enylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-2-3-9-5-6(7)4-8-9/h2,4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMQAURXVMBQLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13369-72-7
Record name 4-bromo-1-(prop-2-en-1-yl)-1H-pyrazole
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